molecular formula C7H18N2O B1517037 (3-Aminopropyl)(2-methoxyethyl)methylamine CAS No. 74247-25-9

(3-Aminopropyl)(2-methoxyethyl)methylamine

Cat. No. B1517037
Key on ui cas rn: 74247-25-9
M. Wt: 146.23 g/mol
InChI Key: HKXOLSWLDQZOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

A solution of phthalimide 298 (50.0 g, 181 mmol) and N2H4—H2O (17.5 mL, 362 mmol) in EtOH (500 mL) was stirred at reflux temperature for 2 h. The solution was cooled to 5° C. for 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated to half volume. The solution was cooled at 5° C. for a further 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated. The residue was dissolved in 1 M HCl (50 mL), washed with Et2O (2×50 mL) and the pH of the aqueous fraction adjusted to 10 with dilute aqueous NH3 solution. The mixture was extracted with CHCl3 (4×50 mL), the combined organic fraction dried and the solvent evaporated to give diamine 299 (Sandberg, R., et al., Acta Pharmaceutica Suecica 1979, 16, 386-395) as a pale yellow oil (25.2 g, 95%) which was used without further purification: 1H NMR [(CD3)2SO] δ 3.38 (t, J=6.0 Hz, 2H, CH2O), 3.21 (s, 3H, OCH3), 2.60 (t, J=6.8 Hz, 2H, CH2N), 2.46 (t, J=6.0 Hz, 2H, CH2N), 2.36 (t, J=7.0 Hz, 2H, CH2N), 2.14 (s, 3H, NCH3), 1.50 (p, J=7.0 Hz, 2H, CH2), NH2 not observed; HRMS (Cl+) calcd for C7H17N2O (M-H+) m/z 145.1341, found 145.1337.
Name
phthalimide
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4 H2O
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:20])[CH2:6][CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O>CCO>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:20])[CH2:6][CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
phthalimide
Quantity
50 g
Type
reactant
Smiles
COCCN(CCCN1C(C2=CC=CC=C2C1=O)=O)C
Name
N2H4 H2O
Quantity
17.5 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with EtOH (5 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to half volume
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled at 5° C. for a further 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with EtOH (5 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 M HCl (50 mL)
WASH
Type
WASH
Details
washed with Et2O (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3 (4×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
COCCN(CCCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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